(S,E)-N-((4-Chloropyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide
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Overview
Description
(S)-N-[(E)-(4-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfinamide group, a chloropyridine moiety, and a methylidene linkage, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(E)-(4-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of (S)-2-methylpropane-2-sulfinamide with 4-chloropyridine-2-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[(E)-(4-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(S)-N-[(E)-(4-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-[(E)-(4-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-[(E)-(4-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide
- (S)-N-[(E)-(4-fluoropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide
- (S)-N-[(E)-(4-methylpyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide
Uniqueness
(S)-N-[(E)-(4-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide is unique due to the presence of the chloropyridine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs with different substituents on the pyridine ring.
Properties
Molecular Formula |
C10H13ClN2OS |
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Molecular Weight |
244.74 g/mol |
IUPAC Name |
(S)-N-[(4-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13ClN2OS/c1-10(2,3)15(14)13-7-9-6-8(11)4-5-12-9/h4-7H,1-3H3/t15-/m0/s1 |
InChI Key |
CBUYBRLMKVZECS-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=NC=CC(=C1)Cl |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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